HIV-1 Reverse Transcriptase Inhibition: Differentiation Within the Dihydroisoquinoline Propanamide Series
In a head-to-head screen of fifteen 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)propanamide analogs (compounds 3a–3o) against recombinant HIV-1 RT, the 4-fluorophenyl-bearing target compound (compound 3e) was not among the two analogs identified as significant inhibitors. The most active analogs—3d (2-methylphenyl) and 3f (2,4,6-tribromophenyl)—reduced RT activity to 56% and 43% residual activity, respectively, at 40 µM, while the standard drug Efavirenz served as the positive control [1]. The remaining thirteen analogs, including compound 3e, exhibited substantially higher residual RT activity (weaker inhibition), indicating that the 4-fluorophenyl substitution is suboptimal for HIV-1 RT inhibition within this scaffold relative to bulkier or ortho-substituted aryl groups.
| Evidence Dimension | HIV-1 Reverse Transcriptase residual activity at 40 µM compound concentration |
|---|---|
| Target Compound Data | Residual RT activity: >56% (compound 3e, not identified as significant inhibitor; exact value not reported as top-tier) |
| Comparator Or Baseline | Compound 3d (2-methylphenyl): 56% residual RT activity. Compound 3f (2,4,6-tribromophenyl): 43% residual RT activity. Efavirenz (standard NNRTI): positive control |
| Quantified Difference | Compound 3e was not among the top two inhibitors; its residual RT activity exceeds 56%, indicating ≥1.3-fold weaker inhibition than 3d at the same concentration |
| Conditions | In vitro recombinant HIV-1 RT polymerase assay; compounds tested at a final concentration of 40 µM; PDB ID 1rt2 used for docking studies |
Why This Matters
For HIV-1 NNRTI screening programs, compound 3e should be understood as a weaker inhibitor within this chemotype, making the 2-methylphenyl (3d) and 2,4,6-tribromophenyl (3f) analogs superior starting points for antiviral lead optimization.
- [1] Murugesan S, Ganguly S, Maga G. Synthesis, evaluation and molecular modelling studies of some novel 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substitutedphenyl) propanamides as HIV-1 non-nucleoside reverse transcriptase inhibitors. Journal of Chemical Sciences. 2010;122(2):169-176. doi:10.1007/S12039-010-0018-7 View Source
